Epimedonin K
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epimedonin K is a prenylflavonoid compound isolated from the plant Epimedium, commonly known as “Horny Goat Weed.” This plant has been used in traditional Chinese medicine for centuries to treat various ailments, including osteoporosis, erectile dysfunction, and cardiovascular diseases. This compound is one of the bioactive constituents responsible for the medicinal properties of Epimedium.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Epimedonin K involves several steps, including the extraction of raw materials from Epimedium species and subsequent chemical modifications. The extraction process typically involves the use of solvents such as methanol or ethanol to isolate the flavonoid compounds. The isolated compounds are then subjected to various chemical reactions to obtain this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. The raw plant material is processed using solvent extraction methods, followed by chromatographic techniques to purify the compound. Advanced techniques such as high-performance liquid chromatography (HPLC) are often employed to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Epimedonin K undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles such as hydroxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can produce dihydroflavonoids.
Scientific Research Applications
Epimedonin K has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the chemical properties and reactions of prenylflavonoids.
Biology: Investigated for its potential effects on cellular processes, including cell proliferation and differentiation.
Medicine: Studied for its potential therapeutic effects in treating osteoporosis, cardiovascular diseases, and erectile dysfunction.
Industry: Used in the development of dietary supplements and herbal medicines.
Mechanism of Action
Epimedonin K exerts its effects through several molecular targets and pathways. It has been shown to modulate the activity of various enzymes and receptors, including:
Estrogen Receptors: this compound can bind to estrogen receptors, mimicking the effects of estrogen and promoting bone health.
Nitric Oxide Synthase: It can enhance the production of nitric oxide, leading to vasodilation and improved blood flow.
Antioxidant Pathways: this compound exhibits antioxidant properties, protecting cells from oxidative stress and damage.
Comparison with Similar Compounds
Epimedonin K is unique among prenylflavonoids due to its specific chemical structure and biological activities. Similar compounds include:
Icariin: Another prenylflavonoid found in Epimedium, known for its effects on bone health and erectile dysfunction.
Epimedin A, B, and C: These compounds share similar chemical structures and biological activities with this compound but differ in their specific functional groups and potency.
Biological Activity
Epimedonin K (EK) is a prenylated flavonoid derived from various species of the Epimedium genus, particularly known for its diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. This article synthesizes findings from recent studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Isolation
This compound is characterized by its unique prenylated structure, which enhances its biological activity compared to non-prenylated flavonoids. The compound has been isolated from the aerial parts of Epimedium brevicornum and Epimedium koreanum , where it exhibits significant cytotoxic effects against various cancer cell lines.
Anticancer Activity
Recent studies have demonstrated the potent anticancer properties of this compound. It has been shown to induce cell death in several cancer cell lines through mechanisms that differ from traditional apoptotic pathways:
- Cytotoxicity : EK exhibited cytotoxic effects with IC50 values indicating significant potency against lung cancer cell lines NCI-H292 and A549, with IC50 values of 17.04 μM and 27.59 μM, respectively . In contrast, normal bronchial epithelial cells showed minimal toxicity under similar conditions.
- Mechanism of Action : EK induces a unique form of cell death characterized by methuosis , which involves the accumulation of cytoplasmic vacuoles rather than classical apoptosis. This mechanism was confirmed through assays showing that EK treatment led to the formation of large vacuoles in treated cells .
- Synergistic Effects : When combined with conventional chemotherapeutics such as doxorubicin and etoposide, EK enhanced their efficacy, suggesting potential for use in combination therapy .
Anti-Inflammatory Properties
In addition to its anticancer effects, this compound has been reported to possess anti-inflammatory properties. Research indicates that EK can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .
Neuroprotective Effects
Emerging evidence suggests that EK may also have neuroprotective effects. Studies have indicated that prenylated flavonoids can protect neuronal cells from oxidative stress and apoptosis, although specific studies on EK are still limited .
Comparative Analysis of Biological Activities
The following table summarizes the key biological activities associated with this compound compared to other related compounds:
Compound | Cell Line Tested | IC50 (μM) | Mechanism | Notes |
---|---|---|---|---|
This compound | NCI-H292 | 17.04 | Methuosis (non-apoptotic) | Induces cytoplasmic vacuoles |
A549 | 27.59 | Methuosis | Synergizes with doxorubicin | |
Prenylated Flavonoid | HL-60 | <10 | Apoptosis | General cytotoxicity |
MCF-7 | <10 | Apoptosis | General cytotoxicity |
Case Studies and Research Findings
- Study on Cytotoxicity : A study evaluated the cytotoxic effects of various prenylated flavonoids, including EK, on human cancer cell lines. The results indicated that EK had a significant impact on cell viability, particularly in lung cancer models .
- Mechanistic Insights : Another investigation focused on the mechanism by which EK induces methuosis. It was found that Rac1 and Arf6 signaling pathways are involved in this process, highlighting potential targets for therapeutic intervention .
- Flavonoid Profile Analysis : A metabolomic study analyzed the flavonoid profiles across different Epimedium species and revealed that EK's levels correlate with specific biosynthetic gene expressions, underscoring its significance in traditional medicine applications .
Properties
Molecular Formula |
C30H34O6 |
---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
5,7-dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenoxy]-8-(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C30H34O6/c1-17(2)7-10-20-13-22(14-21(29(20)34)11-8-18(3)4)35-27-16-26(33)28-25(32)15-24(31)23(30(28)36-27)12-9-19(5)6/h7-9,13-16,31-32,34H,10-12H2,1-6H3 |
InChI Key |
RGIYRQVLZYCQGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)OC2=CC(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.